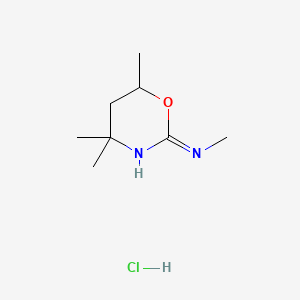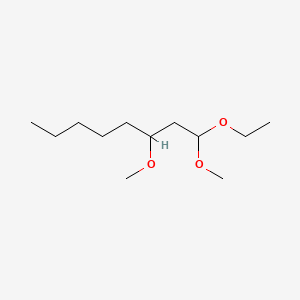
2-Ethylpyridine-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylpyridine-4-carbonyl chloride is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with an ethyl group at the second position and a carbonyl chloride group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
2-Ethylpyridine-4-carbonyl chloride can be synthesized through various methods. One common approach involves the chlorination of 2-ethylpyridine-4-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted into the corresponding acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-Ethylpyridine-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Although less common, oxidation reactions can convert the ethyl group to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Alcohols: Resulting from reduction reactions.
Carboxylic Acids: Produced through oxidation reactions.
科学的研究の応用
2-Ethylpyridine-4-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-ethylpyridine-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an acylating agent, transferring the acyl group to nucleophilic substrates.
類似化合物との比較
Similar Compounds
2-Methylpyridine-4-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
2-Ethylpyridine-3-carbonyl chloride: Similar structure but with the carbonyl chloride group at the third position.
2-Ethylpyridine-5-carbonyl chloride: Similar structure but with the carbonyl chloride group at the fifth position.
Uniqueness
2-Ethylpyridine-4-carbonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the ethyl and carbonyl chloride groups affects the compound’s electronic properties and steric interactions, making it distinct from other pyridine derivatives.
特性
CAS番号 |
717871-74-4 |
|---|---|
分子式 |
C8H8ClNO |
分子量 |
169.61 g/mol |
IUPAC名 |
2-ethylpyridine-4-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3 |
InChIキー |
VWGIMYFFWYXFBJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=CC(=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


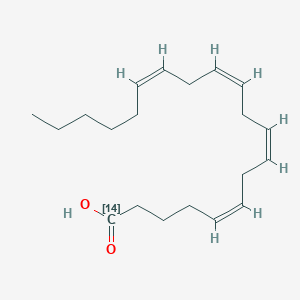
![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)

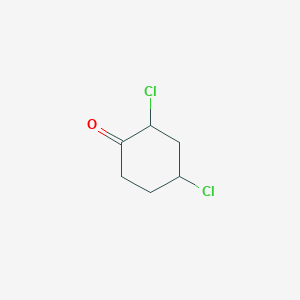
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
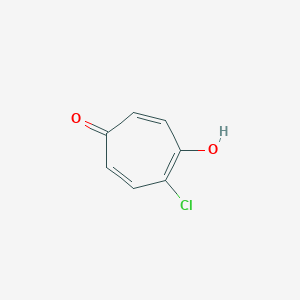
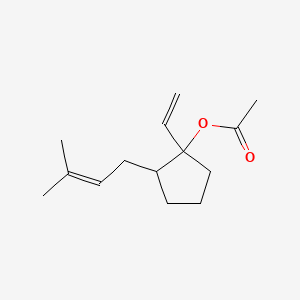
![(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B13790708.png)
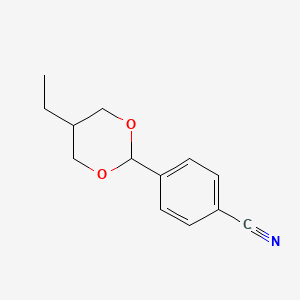
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)
